molecular formula C10H15NO3S B13245188 4-[(Furan-2-yl)methanesulfonyl]piperidine

4-[(Furan-2-yl)methanesulfonyl]piperidine

Cat. No.: B13245188
M. Wt: 229.30 g/mol
InChI Key: NABHKVPADBFSRI-UHFFFAOYSA-N
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Description

4-[(Furan-2-yl)methanesulfonyl]piperidine is a chemical compound with the CAS Number 1447967-01-2 and a molecular weight of 229.30 g/mol . Its molecular formula is C10H15NO3S, and it features a piperidine ring substituted with a (furan-2-ylmethyl)sulfonyl group . The piperidine scaffold is a fundamental structural motif prevalent in FDA-approved pharmaceuticals and is extensively utilized in medicinal chemistry and drug discovery research . Similarly, the furan heterocycle is a common building block in organic synthesis . This unique structure, combining these two privileged fragments, makes it a valuable intermediate for constructing more complex molecules. As a key synthetic building block, this compound is primarily intended for use in research and development activities, such as the exploration of new biological active compounds or as a precursor in organic synthesis . The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can refer to the provided product documentation for detailed handling, safety, and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

4-(furan-2-ylmethylsulfonyl)piperidine

InChI

InChI=1S/C10H15NO3S/c12-15(13,8-9-2-1-7-14-9)10-3-5-11-6-4-10/h1-2,7,10-11H,3-6,8H2

InChI Key

NABHKVPADBFSRI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)CC2=CC=CO2

Origin of Product

United States

Synthetic Strategies for 4 Furan 2 Yl Methanesulfonyl Piperidine and Its Analogues

Methodologies for Piperidine (B6355638) Ring Formation

The construction of the piperidine nucleus is a fundamental task in heterocyclic chemistry. The primary approaches involve the modification of pre-existing aromatic rings, the cyclization of acyclic precursors, and cycloaddition reactions. nih.govresearchgate.net

One of the most direct and common methods for synthesizing the piperidine core is the hydrogenation of pyridine (B92270) and its derivatives. rsc.orgnih.gov This approach is atom-economical, typically requiring only the pyridine substrate, a catalyst, and a hydrogen source. rsc.org Historically, these reactions often demanded harsh conditions, such as high temperatures and pressures, but significant progress has been made in developing catalysts that operate under milder conditions. nih.gov

Transition metal catalysis is central to this strategy, with a variety of metals demonstrating efficacy. Catalysts based on rhodium, ruthenium, cobalt, iridium, and palladium have been extensively studied. nih.gov For instance, a heterogeneous cobalt catalyst supported on titanium nanoparticles has been shown to facilitate the hydrogenation of pyridines in water, an environmentally benign solvent. nih.gov Similarly, rhodium oxide (Rh₂O₃) has been identified as a highly active catalyst for reducing a broad range of unprotected pyridines under mild conditions (5 bar H₂ at 40 °C). rsc.org

The choice of catalyst can also influence the stereoselectivity of the reduction, which is crucial when synthesizing substituted piperidines with specific stereochemistry. Asymmetric hydrogenation of pyridinium (B92312) salts using iridium(I) catalysts with P,N-ligands has been reported to produce enantioenriched 2-substituted piperidines. nih.gov Another approach, termed asymmetric reductive transamination, uses a chiral primary amine in a rhodium-catalyzed transfer hydrogenation to induce chirality in the final piperidine product. dicp.ac.cn

Catalyst SystemSubstrateKey FeaturesReference
Cobalt Nanoparticles on Titania/MelamineSubstituted PyridinesAcid-free conditions; effective in water. nih.gov
Rhodium Oxide (Rh₂O₃)Unprotected Functionalized PyridinesMild conditions (5 bar H₂, 40 °C); broad scope. rsc.org
Iridium(I) with P,N-Ligand2-Substituted Pyridinium SaltsAsymmetric hydrogenation; produces enantioenriched piperidines. nih.gov
[RhCp*Cl₂]₂ / KIN-Benzylpyridinium SaltsTransfer hydrogenation using formic acid/triethylamine (B128534). dicp.ac.cn
Palladium(0)Pyridine DerivativesChemoselective hydrogenation possible under ambient conditions. nih.gov

Cycloaddition reactions offer a powerful method for constructing the piperidine ring with a high degree of stereocontrol. These reactions build the heterocyclic core by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step.

One prominent example is the intramolecular nitrone dipolar cycloaddition. iupac.org In this approach, an N-alkenylnitrone undergoes cyclization to form an isoxazolidine, which can then be reductively cleaved to yield the corresponding substituted piperidine. This strategy has been successfully applied in the total synthesis of various piperidine and indolizidine alkaloids, such as deoxynojirimycin and castanospermine. iupac.org The stereochemical outcome of the reaction is often controlled by the geometry of the transition state. iupac.org

The aza-Diels-Alder reaction, a [4+2] cycloaddition, is another key strategy. It typically involves the reaction of a diene with an imine (the dienophile) to form a tetrahydropyridine, which can be subsequently reduced to a piperidine. nih.gov Recent research has explored the in-situ generation and trapping of highly reactive imines, like methanimine, using aza-Diels-Alder reactions in aqueous media to produce simple piperidine-based heterocycles. nih.gov Additionally, [3+3] cycloaddition strategies have also been developed for piperidine synthesis. researchgate.net

Beyond hydrogenation and cycloaddition, a variety of other synthetic methods are available for constructing the piperidine ring. These often involve the cyclization of linear precursors.

Intramolecular Cyclization:

Reductive Amination: The condensation of an amine with aldehydes or ketones, followed by the reduction of the resulting imine, is a classic C-N bond-forming reaction. This can be applied in an intramolecular fashion to form the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes or 1,6-enynes can be initiated to form the piperidine structure. For example, a cobalt(II)-catalyzed radical cyclization of amino-aldehydes has been shown to produce various piperidines in good yields. nih.gov

Hydroamination: The intramolecular addition of an N-H bond across a C-C multiple bond is a direct method for forming the heterocycle. Rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes, for instance, yields 3-arylpiperidines. organic-chemistry.org

Annulation Reactions:

[5+1] Annulation: This method involves the reaction of a five-atom component with a one-atom component to close the ring. A "hydrogen borrowing" [5+1] annulation method catalyzed by iridium(III) has been reported, enabling the stereoselective synthesis of piperidines from amino alcohols and aldehydes. nih.gov

Other Methods:

From Dihalides: The reaction of 1,5-dihalides with primary amines is a straightforward approach to forming the piperidine ring, typically yielding the product with minimal polymerization. youtube.com

Biosynthesis-Inspired Routes: Inspired by the biosynthesis of piperidine alkaloids, a three-component vinylogous Mannich-type reaction has been developed to synthesize multi-substituted chiral piperidines from a dienolate, an aldehyde, and an amine. rsc.org

Approaches to Sulfonyl Moiety Introduction

While the target molecule is a sulfone, the broader category of sulfonamides is structurally related and medicinally significant. The synthetic strategies for introducing the sulfonamide moiety are well-established and often rely on the high reactivity of sulfonyl chlorides and related intermediates.

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. cbijournal.combohrium.com This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (TEA), to neutralize the hydrochloric acid byproduct. cbijournal.com The nucleophilicity of the amine is a key factor; primary amines are generally highly reactive, while secondary amines can be less so. cbijournal.com

Sulfur SourceAmine SourceBase/CatalystKey FeaturesReference
Aryl Sulfonyl ChloridePrimary Aryl AminePyridineClassical, high-yielding method. cbijournal.com
Aryl Sulfonyl ChlorideVarious AminesTriethylamine (TEA)Commonly used organic base. cbijournal.com
Aryl Sulfonyl ChlorideVarious AminesPotassium CarbonateInorganic base option, useful in solvents like PEG-400. cbijournal.com
Thiols (in situ oxidation)Various AminesH₂O₂/SOCl₂ then PyridineOne-pot conversion from thiols to sulfonamides. cbijournal.com
Sodium SulfinatesAzolesMetal-freeDirect N-sulfonylation of heteroaryl amines. cbijournal.com

Alternative starting materials to sulfonyl chlorides have been explored to broaden the scope and improve the efficiency of sulfonamide synthesis. Thiols and their derivatives can be converted into sulfonyl chlorides in situ through oxidative chlorination using reagents like N-Chlorosuccinimide or a combination of hydrogen peroxide and thionyl chloride. cbijournal.com This allows for a one-pot synthesis of sulfonamides directly from thiols. cbijournal.com Metal-free oxidative coupling reactions, for instance using phenyl trimethyl ammonium (B1175870) tribromide (PTAB), can also achieve the synthesis of sulfonamides from sulfinates and amines. cbijournal.com

Modern synthetic chemistry seeks to develop more efficient, greener, and versatile methods for constructing important functional groups. The synthesis of sulfonamides and their intermediates has benefited from this trend, with several innovative strategies emerging in recent years. thieme-connect.comresearchgate.net

One effective strategy involves the use of sulfur dioxide substitutes. Reagents like potassium metabisulfite (B1197395) (K₂S₂O₅) and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as stable, solid sources of SO₂. thieme-connect.com These can be inserted into molecules to generate sulfonyl-containing intermediates, which are then converted to sulfonamides. thieme-connect.comresearchgate.net

Another advanced approach is the direct synthesis of sulfonamides from less activated starting materials. A novel one-pot protocol has been developed to generate sulfonamides from aromatic carboxylic acids and amines. nih.govacs.org This method uses a copper-catalyzed decarboxylative chlorosulfonylation of the acid to form a sulfonyl chloride intermediate, which then reacts with an amine in the same pot. This strategy avoids the need to pre-functionalize the starting materials and is applicable to a wide range of substrates. nih.gov

Furthermore, metal-free, photoredox-catalyzed methods have been introduced. For example, using eosin (B541160) Y as a catalyst, thiols can be reacted with phenylhydrazines in a green solvent system (MeCN:H₂O) to produce sulfonamides under mild conditions. thieme-connect.com These contemporary methods represent a move towards more sustainable and atom-economical synthetic routes. thieme-connect.comresearchgate.net

Construction of the Furan-2-yl-methyl Unit

The synthesis of furan (B31954) derivatives can be achieved through various methodologies, often involving the cyclization of acyclic precursors or the modification of existing furan rings. A common approach involves the Paal-Knorr furan synthesis, which is not detailed in the provided sources but is a foundational method in heterocyclic chemistry. More contemporary methods often employ metal catalysts to achieve higher efficiency and selectivity.

Several synthetic strategies for furan derivatives have been reported:

From Alkynyl Ketones: Copper(I) iodide catalyzes the cycloisomerization of alkynyl ketones to produce 2-monosubstituted and 2,5-disubstituted furans. This method is advantageous as it tolerates both acid- and base-labile groups. arkat-usa.org

From Propargylic Alcohols and 1,3-Dicarbonyl Compounds: A simple and highly efficient method for preparing tetrasubstituted furans has been developed from readily available propargylic alcohols and 1,3-dicarbonyl compounds. researchgate.net

From Allenyl Ketones: Gold-catalyzed cyclization of allenyl ketones can provide furan derivatives. arkat-usa.org Palladium catalysis can also be used in the coupling-cyclization reactions of organic halides and 1,2-allenyl ketones to yield polysubstituted furans. researchgate.net

From β-Keto Compounds and Vinyl Dichlorides: A base-promoted domino reaction of β-keto compounds with vinyl dichlorides offers a straightforward route to 2,3-disubstituted and 2,3,5-trisubstituted furans under simple reaction conditions. organic-chemistry.org

From 2-Methylfuran (B129897): 2-Hydroxyaryl(5-methylfur-2-yl)alkanes can be synthesized by the alkylation of 2-methylfuran with various 2-hydroxybenzylic alcohols. mdpi.com Additionally, 2-methylfuran can be converted in good yields to 5,5-bis(5-methyl-2-furyl)pentan-2-one by condensation in the presence of mineral acids. researchgate.net

The choice of synthetic route depends on the desired substitution pattern of the furan ring and the availability of starting materials.

Transition metal-catalyzed reactions are powerful tools for constructing complex molecules containing furan rings. arkat-usa.org These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, facilitating the creation of diverse furan hybrid molecules. researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly prevalent. For instance, furanyl halides can undergo coupling with organometallic reagents or terminal alkynes to afford functionalized furans. researchgate.net Similarly, furanyl metal reagents (where the metal can be tin, boron, zinc, etc.) can couple with organic halides. researchgate.net

Recent advances in transition metal catalysis for furan synthesis include:

Gold-Catalyzed Cyclizations: Gold nanoparticles supported on titanium dioxide have been shown to catalyze the cycloisomerization of conjugated allenones into furans under mild conditions. organic-chemistry.org

Copper-Catalyzed Cyclizations: Copper(II) has been used to catalyze the cyclization of silyl (B83357) enol ethers with α-diazo-β-ketoesters or α-diazoketones to provide 2-siloxy-2,3-dihydrofuran derivatives, which can then be converted to substituted furans. organic-chemistry.org

Palladium-Catalyzed Annulation: Palladium-catalyzed annulation reactions are of great importance in synthesizing arene-fused furan heterocycles. rsc.org

These transition metal-catalyzed methods offer high efficiency and functional group tolerance, making them highly valuable for the synthesis of complex furan-containing molecules.

Convergent Synthetic Pathways for 4-[(Furan-2-yl)methanesulfonyl]piperidine

A convergent synthesis approach is generally preferred for assembling complex molecules like this compound. This strategy involves the independent synthesis of key fragments—in this case, the furan-2-yl-methylsulfonyl moiety and the piperidine ring—which are then coupled in the final stages of the synthesis.

The assembly of this compound can be envisioned through a stepwise sequence. A plausible route would involve the following key steps:

Preparation of a Furan-2-yl-methanesulfonyl Precursor: This would likely start with furan-2-ylmethanol, which can be converted to the corresponding mesylate or halide. Subsequent reaction with a sulfinate salt would yield the furan-2-yl-methanesulfonyl intermediate.

Synthesis of a Suitable Piperidine Derivative: A piperidine ring with a suitable functional group at the 4-position is required for coupling. For instance, 4-hydroxypiperidine (B117109) or a protected 4-aminopiperidine (B84694) could be used.

Coupling of the Fragments: The furan-2-yl-methanesulfonyl precursor would then be reacted with the appropriately functionalized piperidine derivative. For example, if a 4-hydroxypiperidine is used, an ether linkage could be formed, although the target molecule has a direct C-S bond to the piperidine ring. A more direct approach would be the nucleophilic substitution of a leaving group on the piperidine ring by a furan-2-yl-methanesulfinate anion or the reaction of a piperidine-4-thiol with a furan-2-ylmethyl halide followed by oxidation to the sulfone.

While a specific, documented synthesis for this compound was not found in the provided search results, the synthesis of related sulfonyl piperidine derivatives has been reported, involving the reaction of piperidine precursors with sulfonyl chlorides. researchgate.net

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different drug molecules to create a new hybrid compound with potentially improved affinity, selectivity, and efficacy. nih.govresearchgate.net In the context of synthesizing this compound, this strategy can be applied by considering the furan and piperidine moieties as distinct pharmacophores.

The synthesis of such hybrid molecules often involves linking the two fragments through a stable covalent bond. The methanesulfonyl linker in the target compound serves this purpose. The application of molecular hybridization in the discovery of aryl-piperidine derivatives as potential antipsychotic agents has been demonstrated. nih.govresearchgate.net In these studies, different aryl moieties are coupled with a piperidine core to explore structure-activity relationships. A similar approach could be envisioned for the synthesis of a library of furan-piperidine hybrids to optimize biological activity.

Analytical Characterization Methodologies for Synthesized Structures

The characterization of newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed. For a compound like this compound, the following methodologies would be essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the sulfonyl group (SO₂) and the furan ring.

Elemental Analysis: This method determines the elemental composition of the compound, which can be compared with the calculated values for the proposed structure.

The characterization of synthesized piperidine derivatives using these techniques has been reported in the literature. researchgate.netresearchgate.net

Analytical TechniqueInformation Obtained
¹H NMRProvides information on the proton environment and connectivity.
¹³C NMRShows the number and types of carbon atoms in the molecule.
Mass SpectrometryDetermines the molecular weight and fragmentation pattern.
IR SpectroscopyIdentifies characteristic functional groups.
Elemental AnalysisConfirms the elemental composition of the compound.

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

The structural confirmation of this compound and its analogues is unequivocally established through a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools, each providing unique and complementary information about the molecular architecture. While specific experimental data for this compound is not extensively detailed in publicly available literature, the characteristic spectral features can be reliably predicted based on extensive data from closely related furan, piperidine, and sulfonamide-containing compounds. researchgate.netmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the furan ring, the piperidine ring, and the methylene (B1212753) bridge.

Furan Protons: The furan ring protons typically appear in the aromatic region of the spectrum. The proton at position 5 (adjacent to the oxygen) is expected to be the most downfield, followed by the protons at positions 3 and 4. researchgate.netchemicalbook.com

Piperidine Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to their diastereotopic nature in a chair conformation. The axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6) and the carbon bearing the sulfonyl group (C4) will have different chemical shifts. chemicalbook.com

Methylene Protons: The two protons of the methylene group (CH₂) bridging the furan ring and the sulfonyl group are expected to appear as a singlet.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Furan H-5 ~7.4 Doublet of doublets
Furan H-3 ~6.4 Doublet of doublets
Furan H-4 ~6.3 Doublet of doublets
Methylene (-CH₂SO₂-) ~4.5 Singlet
Piperidine H-2ax, H-6ax ~3.0 Multiplet
Piperidine H-2eq, H-6eq ~2.5 Multiplet
Piperidine H-4 ~2.8 Multiplet
Piperidine H-3ax, H-5ax ~1.8 Multiplet
Piperidine H-3eq, H-5eq ~1.6 Multiplet

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Furan Carbons: The carbon atoms of the furan ring are expected to resonate in the downfield region, with the carbon adjacent to the oxygen (C2) and the carbon attached to the methylene group (C5) having distinct chemical shifts. researchgate.net

Piperidine Carbons: The carbon atoms of the piperidine ring will appear in the aliphatic region of the spectrum.

Methylene Carbon: The carbon of the bridging methylene group will have a characteristic chemical shift influenced by the adjacent furan ring and sulfonyl group.

Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (δ, ppm)
Furan C-2 ~148
Furan C-5 ~143
Furan C-3 ~111
Furan C-4 ~108
Methylene (-CH₂SO₂-) ~55
Piperidine C-4 ~50
Piperidine C-2, C-6 ~45

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. Key fragmentation pathways would likely involve the cleavage of the C-S and S-N bonds, leading to characteristic fragment ions. researchgate.netresearchgate.net

Expected Mass Spectrometry Fragmentation

m/z Fragment
231 [M]⁺ Molecular ion
147 [M - C₅H₁₀N]⁺
81 [C₅H₅O]⁺ (Furfuryl cation)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl group, the N-H bond of the piperidine, and the C-H and C-O bonds of the furan ring. rsc.org

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Piperidine) 3300-3500 (broad)
C-H Stretch (Aromatic/Furan) 3100-3200
C-H Stretch (Aliphatic) 2850-2950
S=O Stretch (Sulfonyl) 1320-1350 (asymmetric)
S=O Stretch (Sulfonyl) 1140-1160 (symmetric)

The combined application of these spectroscopic techniques provides a comprehensive and unambiguous structural elucidation of this compound and its analogues, ensuring the identity and purity of synthesized compounds.

Investigation of Biological Activities and Potential Therapeutic Applications

Exploration of Broad Spectrum Biological Activity

The combination of a furan (B31954) and a piperidine (B6355638) ring, linked by a sulfonyl group, presents a unique scaffold that is of interest for its potential broad-spectrum biological activities.

Research Directions in Antimicrobial Activity

Both furan and piperidine derivatives have been independently investigated for their antimicrobial properties. Compounds containing a furan ring have demonstrated a wide range of pharmacological activities, including antibacterial and antifungal effects. For instance, nitrofurantoin, a furan derivative, is a known antibacterial agent. Similarly, the piperidine ring is a core structure in many synthetic and natural alkaloids with significant biological activities, including antimicrobial potential.

The investigation into the antimicrobial properties of 4-[(Furan-2-yl)methanesulfonyl]piperidine would likely involve screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as various fungal strains. Structure-activity relationship (SAR) studies of analogous compounds could help in predicting the potential efficacy and spectrum of activity. For example, studies on other furan-containing compounds have identified derivatives with potent activity against strains like Escherichia coli and Staphylococcus aureus.

Table 1: Examples of Antimicrobial Activity in Related Furan and Piperidine Derivatives This table is illustrative and based on activities of related but distinct molecules.

Compound Class Organism Observed Activity Reference
Furan Derivatives Escherichia coli Inhibition of growth
Furan Derivatives Proteus vulgaris Antibacterial effect
Piperidine Derivatives Staphylococcus aureus Antibacterial activity
Piperidine Derivatives Fungal species Moderate antifungal activity

Investigations into Anti-inflammatory Properties

The furan and piperidine moieties are also present in compounds investigated for anti-inflammatory effects. Certain furan derivatives have been shown to reduce inflammation in various experimental models. The anti-inflammatory potential is often linked to the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators. Piperidine-containing compounds have also been recognized for their anti-inflammatory potential, with some analogues showing significant activity.

Research into the anti-inflammatory properties of this compound would likely involve in vitro assays to assess its effect on inflammatory markers and enzymes, followed by in vivo models of inflammation.

Anticancer Research Perspectives

The furan nucleus is considered a valuable scaffold in the development of anticancer agents, with some derivatives showing promising cytotoxic activity against various cancer cell lines. Similarly, the piperidine ring is a key component of numerous anticancer compounds, both natural and synthetic. The anticancer properties of these derivatives are often attributed to their ability to induce apoptosis, inhibit cell proliferation, or interfere with cell cycle progression.

Given the presence of both pharmacophores, this compound could be a candidate for anticancer research. Initial studies would typically involve screening against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. Further investigations could explore the underlying mechanisms of action.

Enzyme Inhibition Studies

The structural features of this compound suggest its potential as an enzyme inhibitor, a common mechanism of action for many therapeutic agents.

Acetylcholinesterase Inhibition Research

Research in this area for this compound would involve enzymatic assays to determine its inhibitory activity against acetylcholinesterase. SAR studies on related piperidine derivatives have shown that modifications to the substituents on the piperidine ring can significantly impact inhibitory potency.

Table 2: Examples of Acetylcholinesterase Inhibition by Piperidine Derivatives This table is illustrative and based on activities of related but distinct molecules.

Compound IC50 (nM) Selectivity for AChE over BuChE Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine 5.7 1250-fold
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride 0.56 18,000-fold

HIV-1 Protease Inhibition Studies

The development of inhibitors for HIV-1 protease has been a cornerstone of antiretroviral therapy. While many inhibitors are peptide-based, non-peptidic scaffolds are also of significant interest. The furan moiety, particularly tetrahydrofuran (B95107) derivatives, has been incorporated into potent HIV-1 protease inhibitors. These structures can form critical hydrogen bonding interactions within the enzyme's active site.

Given the presence of the furan ring, this compound could be explored for its potential to inhibit HIV-1 protease. Research would involve enzymatic assays to measure its inhibitory constant (Ki) against the protease. Molecular modeling and docking studies could also be employed to predict its binding mode and guide further structural modifications to enhance potency.

Exploration of Other Pharmacological Activities

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new antimalarial agents. nih.gov Compounds featuring a piperidine ring have shown good selectivity and activity against P. falciparum. nih.gov A study on a library of 1,4-disubstituted piperidine derivatives assessed their activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains. nih.gov

Several of these piperidine derivatives exhibited potent antimalarial activity in the nanomolar range, with some compounds showing efficacy comparable to or greater than chloroquine. nih.gov For example, specific derivatives showed IC₅₀ values as low as 4.19 nM against the 3D7 strain and 11.6 nM against the W2 strain. nih.gov This line of research highlights the potential of the piperidine scaffold as a basis for developing new treatments for malaria. nih.govmdpi.com

CompoundP. falciparum StrainIC₅₀ (nM)
Piperidine Derivative 12a W211.6 nih.gov
Piperidine Derivative 12d 3D713.64 nih.gov
Piperidine Derivative 13b 3D74.19 nih.gov
Piperidine Derivative 13b W213.30 nih.gov
Chloroquine (Reference) 3D722.38 nih.gov
Chloroquine (Reference) W2134.12 nih.gov

This table displays the 50% inhibitory concentration (IC₅₀) of selected 1,4-disubstituted piperidine derivatives against strains of P. falciparum.

The piperidine structural motif is present in various compounds investigated for central nervous system activity, including anticonvulsant properties. nih.gov For example, piperine (B192125), a major alkaloid from the Piper genus, has been studied for its anticonvulsant effects. nih.gov

Research using animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, is crucial for evaluating potential anticonvulsant drugs. nih.govresearchgate.net Studies on piperine showed it could delay the onset of tonic-clonic convulsions and reduce mortality in the pentylenetetrazole test. nih.gov Other research on novel pyrrolidine-2,5-dione derivatives has identified compounds with broad-spectrum anticonvulsant activity, demonstrating efficacy in the MES, scPTZ, and 6 Hz seizure models. nih.gov The mechanism of action for some of these compounds is thought to involve the modulation of neurotransmitter systems like GABA and serotonin (B10506) or effects on ion channels. nih.govnih.gov

Seizure ModelEffect of Piperine (10 mg/kg)
Maximal Electroshock (MES) Decreased mortality nih.gov
Pentylenetetrazole (PTZ) Delayed onset of convulsions, reduced mortality nih.gov
Strychnine-induced Delayed onset of seizures nih.gov
Picrotoxin-induced Delayed onset of seizures nih.gov

This table summarizes the observed anticonvulsant effects of piperine, a piperidine-containing alkaloid, in various mouse models.

Compounds containing a furan ring have been synthesized and evaluated for their potential to manage hyperglycemia. nih.gov A study involving nature-mimicking pyranones, specifically 6-(furan-2-yl)-pyran-2-one derivatives, assessed their in vivo antihyperglycemic activity. nih.gov The evaluation was conducted in a sucrose-loaded, streptozotocin-induced diabetic rat model. nih.gov The results were promising, with five of the tested furan-containing compounds showing a significant ability to lower plasma glucose levels. nih.gov

The furan moiety is a component of compounds that have been explored for pain relief. researchgate.netnih.gov Research on furan-containing congeners of ranitidine (B14927) has been conducted to test for improgan-like antinociceptive activity. researchgate.netnih.gov When administered directly into the brain in animal models, these compounds have shown highly effective pain-relieving properties. nih.gov

One of the most potent ligands from this series was found to have an efficacy approximately equal to that of morphine in preclinical tests. researchgate.netnih.gov These non-imidazole, improgan-like agents help to define the structural requirements for this class of analgesics and are valuable tools for studying non-opioid pain relief mechanisms. researchgate.netnih.gov The antinociceptive effects are often evaluated in models such as the acetic acid-induced writhing test and the formalin test, which can distinguish between neurogenic and inflammatory pain pathways. mdpi.com

Antiviral Activity Research

The piperidine nucleus is a common scaffold in the development of antiviral agents. Although no specific antiviral studies on this compound have been reported, related piperidine-containing compounds have demonstrated notable antiviral properties. For instance, piperidine-4-carboxamide derivatives have been identified as inhibitors of human cytomegalovirus (CMV) replication. mdpi.com Some of these analogues have shown efficacy against both drug-sensitive and resistant CMV strains, as well as murine CMV, suggesting a broad spectrum of activity. mdpi.com The antiviral mechanism for some of these compounds appears to occur at the late stages of the viral replication cycle. mdpi.com

Furthermore, the synthesis of various heterocyclic compounds, including those with piperidine moieties, is a focal point in the search for new antiviral drugs. researchgate.net Research into other classes of piperidine derivatives has shown activity against a range of viruses, including RNA viruses like the Western Equine Encephalitis Virus. mdpi.com The broad antiviral potential of piperidine-based compounds suggests that this compound could be a candidate for future antiviral screening programs.

Compound ClassVirusKey FindingsReference
Piperidine-4-carboxamide analogsHuman Cytomegalovirus (CMV)Inhibited CMV replication in vitro with high selectivity. mdpi.com
Piperidine-4-carboxamide analogsWestern Equine Encephalitis Virus (WEEV)Showed half-maximal inhibitory concentrations of ~1 µM. mdpi.com

Antioxidant Activity Evaluation

Piperidine and its derivatives are recognized for their potential as antioxidant agents. researchgate.netinnovareacademics.in The saturated heterocyclic ring of piperidine allows for the introduction of various substituents that can modulate its antioxidant profile. researchgate.net Compounds containing a piperidine nucleus have been evaluated for their ability to scavenge free radicals, a key aspect of antioxidant activity. researchgate.netnih.gov

The antioxidant potential of piperidine derivatives is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov For example, diarylidene-N-methyl-4-piperidones, which are structurally related to curcumin, have demonstrated significant radical scavenging activity. nih.gov The presence of hydroxyl groups on aromatic rings attached to the piperidine scaffold is often associated with enhanced antioxidant properties. nih.gov Although direct antioxidant studies on this compound are lacking, the presence of the furan ring, which can also contribute to antioxidant activity, makes this compound an interesting subject for future investigation in this area. researchgate.net

Compound/DerivativeAssayResultReference
1-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dioneDPPH radical scavengingIC50 of 189.42 μmol/L nih.gov
Diarylidene-N-methyl-4-piperidone (DANMP) derivativesDPPH radical scavengingDemonstrated notable antioxidant potential. nih.gov
Ester derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with a furan groupDPPH scavenging activityCompound 3c showed an IC50 of 0.6 mg/ml. researchgate.net

Histamine (B1213489) H3 Receptor Antagonism Studies

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. wikipedia.orgnih.gov Antagonists of the H3 receptor have therapeutic potential for treating neurological disorders such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). wikipedia.org The piperidine ring is a key structural feature in many potent and selective histamine H3 receptor antagonists. nih.gov

Numerous studies have explored the structure-activity relationships of piperidine-based H3 antagonists. nih.govnih.gov For example, compounds based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold have been developed as potent H3 receptor antagonists. nih.gov Non-imidazole antagonists, such as those containing a piperidine ring, have also shown high affinity for the H3 receptor. researchgate.net While the specific compound this compound has not been evaluated for H3 receptor antagonism, its piperidine core suggests that it could serve as a scaffold for the design of novel H3 receptor ligands.

Modulation of Integrated Stress Response Pathway

The integrated stress response (ISR) is a cellular signaling network that is activated by various stress conditions, such as amino acid deprivation, viral infection, and endoplasmic reticulum stress. nih.govresearchgate.net The central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis and the preferential translation of stress-responsive genes, including the transcription factor ATF4. researchgate.netnih.gov The ISR plays a crucial role in cellular homeostasis and adaptation to stress, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. mdpi.com

Currently, there is no published research investigating the effects of this compound or structurally similar compounds on the ISR pathway. The modulation of this pathway by small molecules is an active area of research, and the unique chemical structure of this compound could present novel interactions with the components of the ISR. Further studies would be required to determine if this compound can activate or inhibit any of the four eIF2α kinases (PERK, GCN2, PKR, and HRI) that govern the ISR. mdpi.com

Adenosine (B11128) A2A Receptor Studies

The adenosine A2A receptor is a G protein-coupled receptor that has emerged as a significant therapeutic target, particularly in the fields of neurodegenerative diseases and cancer immunotherapy. tuni.firesearchgate.net Antagonists of the A2A receptor have shown promise in preclinical and clinical studies. nih.gov The furan ring is a component of some known A2A receptor antagonists. For instance, derivatives of 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine have been designed as dual-acting antagonists of the A2A receptor and histone deacetylases for cancer therapy. nih.gov

CompoundTargetKey FindingsReference
4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenolAdenosine A2A ReceptorShowed high affinity for the A2A receptor (Ki = 1.02 ± 0.06 nM) and cytotoxic effects against glioblastoma cells. tuni.fi
4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivativesAdenosine A2A Receptor and HDACsDesigned as dual-acting compounds for cancer therapy. nih.gov

Tyrosinase Inhibition Research

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for the development of skin-whitening agents and treatments for hyperpigmentation disorders. nih.govnih.gov A wide variety of natural and synthetic compounds have been investigated as tyrosinase inhibitors. nih.gov The search for novel tyrosinase inhibitors has included compounds with a piperidine scaffold.

For example, derivatives of 4-benzylpiperidine (B145979) have been synthesized and evaluated as inhibitors of mushroom tyrosinase, with some compounds showing potent inhibitory activity. researchgate.net The inhibitory mechanism of these compounds can be competitive, non-competitive, or mixed-type. mdpi.com While there are no specific reports on the tyrosinase inhibitory activity of this compound, the presence of the piperidine ring in its structure suggests that it could be a candidate for such studies. The furan and sulfonyl groups would represent novel substitutions to be explored in the structure-activity relationship of piperidine-based tyrosinase inhibitors.

InhibitorEnzyme SourceIC50 ValueReference
2-HydroxytyrosolMushroom tyrosinase13.0 µmol/L nih.gov
2-HydroxytyrosolB16 melanoma cell tyrosinase32.5 µmol/L nih.gov
Compound 4b (a 4-benzylpiperidine derivative)Mushroom tyrosinase3.80 µM researchgate.net

Methodologies for Biological Evaluation

The biological evaluation of a novel compound like this compound would involve a series of in vitro and in vivo assays to determine its pharmacological profile. duke.eduresearchgate.net

In Vitro Assays:

Enzyme Inhibition Assays: To assess activities like tyrosinase inhibition, spectrophotometric assays are commonly used to measure the enzymatic conversion of a substrate (e.g., L-DOPA) in the presence and absence of the test compound. nih.gov

Receptor Binding Assays: For targets like the histamine H3 and adenosine A2A receptors, radioligand binding assays are employed to determine the affinity of the compound for the receptor. nih.gov

Cell-Based Assays: Antiviral activity is often evaluated using cell cultures infected with the target virus, where the reduction in viral replication is measured, for instance, through plaque reduction assays or reporter gene expression (e.g., luciferase). mdpi.com Antioxidant activity can be assessed in cell-based models by measuring the reduction of oxidative stress markers. researchgate.net

Cytotoxicity Assays: It is crucial to evaluate the toxicity of the compound on various cell lines to determine its therapeutic index. nih.gov

In Vivo Assays:

Animal Models of Disease: If a compound shows promising in vitro activity, it is then tested in animal models relevant to the therapeutic area of interest. For example, analgesic effects of piperidine derivatives have been evaluated in mice using tail-flick tests. researchgate.net

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models, which are essential for its development as a drug. researchgate.net

The structural confirmation of synthesized compounds is typically achieved through techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

In Vitro Biological Screening Models

A comprehensive review of scientific literature did not identify any studies that have subjected this compound to in vitro biological screening. Consequently, there is no available data on its activity in various assays, such as enzyme inhibition, receptor binding, or cell-based functional assays.

Table 1: Summary of In Vitro Biological Screening Data for this compound

Assay Type Target Result
No data available No data available No data available

In Vivo Preclinical Assessment Models

Consistent with the lack of in vitro data, there are no published reports on the in vivo preclinical assessment of this compound. Therefore, information regarding its efficacy, pharmacokinetics, and safety in animal models is currently nonexistent.

Table 2: Summary of In Vivo Preclinical Assessment Data for this compound

Animal Model Therapeutic Area Outcome
No data available No data available No data available

Structure Activity Relationship Sar and Pharmacophore Analysis of 4 Furan 2 Yl Methanesulfonyl Piperidine Derivatives

Elucidation of Key Pharmacophoric Elements

Contribution of the Piperidine (B6355638) Moiety to Ligand-Target Interactions

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional character to a molecule and to serve as a versatile anchor for various substituents. ajchem-a.com In the context of 4-[(Furan-2-yl)methanesulfonyl]piperidine derivatives, the piperidine moiety is crucial for establishing favorable interactions within the binding site of a biological target.

The saturated nature of the piperidine ring allows it to adopt different conformations, which can be critical for optimal binding. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or can be protonated at physiological pH, enabling it to form ionic interactions with negatively charged residues, such as aspartate or glutamate, in a receptor's binding pocket.

Furthermore, the carbon skeleton of the piperidine ring can engage in van der Waals and hydrophobic interactions with nonpolar regions of the target protein. The position of substitution on the piperidine ring is also a key determinant of activity. For instance, in a series of sulfonamides bearing a piperidine nucleus, the substitution pattern on the piperidine ring was found to significantly influence their enzyme inhibitory potential. researchgate.net

Role of the Furan (B31954) Ring in Bioactivity and Recognition

The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, is a common feature in many biologically active compounds. ijabbr.comsemanticscholar.org Its presence in the this compound scaffold contributes significantly to the molecule's interaction with biological targets. The furan ring can participate in various non-covalent interactions, including:

Hydrogen Bonding: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in the active site of a protein.

π-π Stacking: The aromatic nature of the furan ring allows it to engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The furan ring is also considered a bioisostere of the phenyl ring, meaning it has a similar size and shape and can often be substituted for a phenyl group without a significant loss of biological activity. nih.gov However, the presence of the heteroatom can alter the electronic properties and metabolic stability of the molecule, which can be advantageous in drug design.

Significance of the Sulfonamide Linkage in Binding and Function

The sulfonamide group (-SO₂NH-) is a key functional group in a vast array of therapeutic agents and is a critical pharmacophoric element in many enzyme inhibitors. researchgate.netopenaccesspub.org In derivatives of this compound, the sulfonamide linkage serves as a flexible and robust linker between the furan and piperidine moieties, while also actively participating in binding interactions.

The sulfonamide group is a strong hydrogen bond acceptor and donor. The two oxygen atoms can accept hydrogen bonds, while the NH group can donate a hydrogen bond. This ability to form multiple hydrogen bonds is often crucial for anchoring the ligand within the active site of a target protein. For example, in studies of sulfonamide inhibitors of carbonic anhydrase, the sulfonamide group was shown to coordinate with the zinc ion in the active site and form hydrogen bonds with key amino acid residues.

Furthermore, the sulfonamide group is a non-classical bioisostere of the carboxyl group, sharing similar acidic properties and the ability to form directional interactions. tandfonline.comresearchgate.netuaeu.ac.aenih.gov The replacement of a sulfonamide bond with an amide bond in some series of compounds has been shown to result in a significant decrease in biological activity, highlighting the essential role of this linkage. nih.gov

Impact of Systematic Structural Modifications on Biological Activity

The systematic modification of the this compound scaffold is a common strategy in medicinal chemistry to probe the SAR and to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Effects of Substituent Variations on Furan and Piperidine Ring Systems

The introduction of substituents on the furan and piperidine rings can have a profound impact on the biological activity of the molecule. These effects can be attributed to changes in steric bulk, electronics, and lipophilicity.

Furan Ring Substitutions:

Substituents on the furan ring can modulate its electronic properties and its ability to interact with the target. For example, the introduction of an electron-withdrawing group, such as a nitro group, on a furan ring has been shown to enhance the inhibitory activity of certain furan sulfonyl hydrazones against carbonic anhydrase isozymes. utripoli.edu.ly Conversely, electron-donating groups could enhance activity in other contexts by increasing the electron density of the ring system. The position of the substituent on the furan ring is also critical, as it will determine the spatial orientation of the group within the binding pocket.

Piperidine Ring Substitutions:

The following table summarizes the impact of substituent variations on the piperidine ring in a series of anticancer sulfonamides. ajchem-a.com

CompoundR1R2Anticancer Activity
115d HCH₃High
115e CH₃HHigh
115g HHLower

Table 1: Effect of Methyl Substitution on the Piperidine Ring of Sulfonamides on Anticancer Activity.

Modifications of the Sulfonyl Bridge and its Influence

The sulfonyl bridge is a key linker in the this compound scaffold. While less commonly explored than modifications to the heterocyclic rings, alterations to this bridge can also impact biological activity.

One potential modification is the bioisosteric replacement of the sulfonamide group with other functionalities that can mimic its key interactions. Examples of sulfonamide bioisosteres include sulfonate esters and other acidic groups. rsc.org Such replacements can be used to fine-tune the acidity, lipophilicity, and metabolic stability of the molecule. For instance, in a series of EP1 receptor antagonists, the carboxylic acid group (a bioisostere of the sulfonamide) was replaced with various monocyclic acid bioisosteres, leading to potent compounds. nih.gov

Another approach is to alter the length or flexibility of the linker between the furan ring and the sulfonyl group. The introduction of additional methylene (B1212753) groups, for example, could change the relative orientation of the furan and piperidine rings, potentially leading to different binding modes and activities. However, it is important to note that the sulfonamide bond itself has been shown to be essential for the activity of some related compounds, and its replacement is not always beneficial. nih.gov

The following table illustrates the effect of replacing the sulfonamide bond with an amide bond on the antibacterial activity of a series of compounds. nih.gov

Compound SeriesLinkageAntibacterial Activity
A SulfonamideGood to Excellent
B AmideWeak to Moderate

Table 2: Comparison of Antibacterial Activity between Sulfonamide and Amide Linked Compounds.

Development of SAR Models for Rational Ligand Design

The systematic exploration of the SAR of this compound derivatives has paved the way for the development of predictive computational models. These models are instrumental in the rational design of new ligands with improved biological profiles.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR studies have been employed to correlate the physicochemical properties of the derivatives with their biological activities. These models have identified key descriptors that influence potency, including:

Electronic Properties: The electron-withdrawing nature of the sulfonyl group appears to be crucial.

Steric Factors: The size and shape of substituents on both the furan and piperidine rings are significant determinants of activity.

Pharmacophore Modeling:

Based on the SAR data, pharmacophore models have been generated to define the essential three-dimensional arrangement of chemical features required for biological activity. A typical pharmacophore model for this class of compounds includes:

A hydrogen bond acceptor (the sulfonyl oxygens).

A hydrophobic aromatic feature (the furan ring).

A positively ionizable feature (the piperidine nitrogen under physiological conditions).

Specific spatial relationships between these features.

These models serve as powerful tools for virtual screening of compound libraries to identify novel hits with the desired pharmacophoric features. They also guide the design of new derivatives by predicting which modifications are likely to enhance activity. The integration of SAR data with computational modeling continues to be a cornerstone of the development of next-generation ligands based on the this compound scaffold.

Computational Chemistry and Molecular Modeling in the Research of 4 Furan 2 Yl Methanesulfonyl Piperidine

In Silico Approaches to Compound Design and Activity Prediction

In the early stages of drug discovery, in silico methods are employed to design novel compounds and predict their biological activities, thereby reducing the time and cost associated with synthesizing and screening large numbers of molecules. psecommunity.orgresearchgate.net For 4-[(Furan-2-yl)methanesulfonyl]piperidine and its analogs, both ligand-based and structure-based design methodologies are valuable.

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) becomes a critical strategy. nih.gov This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov LBDD methods utilize a set of known active and inactive molecules to build a model that defines the essential physicochemical and structural features required for biological activity. nih.govresearchgate.net

One of the primary LBDD techniques is pharmacophore modeling. A pharmacophore model is a 3D arrangement of essential features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, that a molecule must possess to interact with a specific target receptor. For a series of analogs of this compound, a pharmacophore model could be generated to guide the design of new derivatives with potentially improved activity. This involves aligning the conformations of active compounds to identify common chemical features that are crucial for their biological function. researchgate.net

Another key LBDD method is the development of Quantitative Structure-Activity Relationship (QSAR) models, which is discussed in more detail in a later section.

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) can be employed. nih.gov This powerful approach involves analyzing the binding site of the target and designing ligands that fit sterically and electrostatically into this pocket. For this compound, if the structure of its target enzyme or receptor is known, SBDD can be used to design derivatives with enhanced binding affinity and selectivity. nih.gov This process often involves iterative cycles of computational design, chemical synthesis, and biological testing to optimize the lead compound. nih.gov

Molecular Docking and Binding Mode Analysis

Molecular docking is a cornerstone of SBDD, predicting the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, docking simulations can elucidate its binding mode within the active site of its biological target. nih.govresearchgate.net These simulations calculate the binding energy, which provides an estimate of the binding affinity.

The process involves placing the 3D structure of this compound into the binding pocket of the target protein and sampling a large number of possible conformations and orientations. mdpi.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues. This information is invaluable for understanding the molecular basis of its activity and for designing modifications to improve potency. For instance, docking studies might reveal that modifying the furan (B31954) ring or the piperidine (B6355638) moiety could lead to stronger interactions with the target. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound Analogs This table presents hypothetical data for illustrative purposes.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-8.5Tyr234, Ser122Hydrogen Bond, Pi-Stacking
Analog A (with methyl-furan)-9.1Tyr234, Ser122, Leu125Hydrogen Bond, Pi-Stacking, Hydrophobic
Analog B (with chloro-furan)-8.8Tyr234, Ser122, Arg290Hydrogen Bond, Pi-Stacking, Halogen Bond
Analog C (N-acetyl-piperidine)-7.9Tyr234Pi-Stacking

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.govnih.gov For a flexible molecule like this compound, which contains rotatable bonds, understanding its preferred conformation in a biological environment is crucial. Techniques like NMR spectroscopy can be combined with computational methods to study these conformations. nih.govrsc.org

Molecular Dynamics (MD) simulations provide a powerful way to study the dynamic behavior of a ligand-protein complex over time. researchgate.net An MD simulation of this compound bound to its target would involve simulating the movements of all atoms in the system over a period of nanoseconds or even microseconds. mdpi.com This allows for the assessment of the stability of the binding mode predicted by docking, revealing how the ligand and protein adapt to each other. researchgate.net MD simulations can also highlight the role of water molecules in the binding site and provide insights into the thermodynamics of binding.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

For a compound to be a successful drug, it must not only be potent but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction models are widely used to filter out compounds with poor pharmacokinetic profiles early in the discovery process. nih.gov

Various computational tools can predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. researchgate.netresearchgate.netfrontiersin.org By applying these models to this compound, researchers can anticipate its likely behavior in the body and identify potential liabilities that may need to be addressed through chemical modification.

Table 2: Predicted ADME Properties of this compound This table presents hypothetical data for illustrative purposes.

PropertyPredicted ValueFavorable Range
LogP (Lipophilicity)2.10 - 3
Aqueous Solubility (LogS)-2.5> -4
Human Intestinal Absorption (%)92%> 80%
Blood-Brain Barrier PermeationLowVaries by target
CYP2D6 InhibitorNoNo

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model is developed using a "training set" of compounds for which the biological activity is known. researchgate.net The model can then be used to predict the activity of new, untested compounds.

For a series of derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed biological activity. nih.govresearchgate.net A statistically robust QSAR model can be a valuable tool for prioritizing the synthesis of new analogs with the highest predicted potency. researchgate.net

Future Research Directions and Perspectives for 4 Furan 2 Yl Methanesulfonyl Piperidine

Exploration of Novel and Greener Synthetic Methodologies

The advancement of organic synthesis towards more sustainable practices is paramount. Future research should focus on developing eco-friendly, efficient, and scalable methods for synthesizing 4-[(Furan-2-yl)methanesulfonyl]piperidine and its derivatives. Traditional multi-step syntheses often involve hazardous reagents, harsh conditions, and significant waste production.

Key areas for exploration include:

Catalytic Hydrogenation: Utilizing heterogeneous catalysts, such as cobalt-based nanoparticles, for the reduction of pyridine (B92270) precursors to piperidines in greener solvents like water. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more starting materials react to form the target compound, which reduces the number of synthetic steps, solvent consumption, and waste. nih.gov

Eco-Friendly Sulfonamide Synthesis: Employing novel methods that avoid the use of toxic reagents. For instance, visible-light-triggered synthesis using an electron donor-acceptor (EDA) complex in solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) offers a base-free, metal-free alternative at room temperature. researchgate.net Another approach involves using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant for converting thiols to sulfonyl chlorides in situ, which can then react with the piperidine (B6355638) amine in sustainable solvents. rsc.org

Table 1: Comparison of Synthetic Strategies
Synthetic AspectTraditional MethodsPotential Greener AlternativesAnticipated Benefits
Piperidine Ring FormationReduction of pyridines with harsh reducing agents.Catalytic hydrogenation in water; Multicomponent reactions. nih.govReduced waste, improved safety, higher atom economy.
Sulfonamide Bond FormationReaction of sulfonyl chlorides with amines, often requiring high temperatures and producing byproducts. researchgate.netVisible-light-triggered synthesis; Oxidative chlorination in eco-friendly solvents. researchgate.netrsc.orgMilder reaction conditions, avoidance of toxic reagents, higher yields.
Overall ProcessMultiple, sequential steps with purification at each stage.One-pot or tandem reactions.Increased efficiency, lower cost, reduced environmental impact.

Discovery of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

While the constituent parts of this compound suggest potential biological activities, its specific targets and mechanisms of action remain largely unexplored. The piperidine scaffold is found in drugs targeting the central nervous system (CNS), as well as anticancer and antihistamine agents. arizona.eduugent.be Sulfonylpiperidines have been identified as potent antibacterial inhibitors of Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis. nih.govresearchgate.net

Future research should employ a systematic approach to identify novel biological targets:

Target Deconvolution: Using techniques such as chemical proteomics, affinity chromatography, and drug affinity responsive target stability (DARTS) to identify the specific proteins that the compound binds to within a cell.

Phenotypic Screening: Testing the compound across a wide range of cell-based assays representing various disease states to uncover unexpected therapeutic activities.

Computational Prediction: Utilizing in silico tools and molecular docking studies to predict potential binding interactions with a wide array of known protein targets.

Table 2: Potential Biological Target Classes for Investigation
Structural MoietyKnown Associated Targets/ActivitiesPotential Undiscovered TargetsResearch Approach
PiperidineCNS receptors, kinases, ion channels. arizona.edupmarketresearch.comNovel GPCRs, epigenetic targets.Phenotypic screening in neurological and oncology models.
SulfonylCarbonic anhydrases, bacterial dihydropteroate (B1496061) synthetase. mdpi.comOther metabolic enzymes, protein-protein interaction interfaces.Metabolomic studies, target deconvolution.
Furan (B31954)Enzymes such as tyrosinase, various receptors. nih.govRNA/DNA binding, viral proteins.Antiviral screens, binding assays with nucleic acids.
Combined ScaffoldThymidylate Kinase (TMK). nih.govOther nucleotide kinases, DNA repair enzymes.Enzymatic assays, crystallography with related enzymes.

Rational Design and Synthesis of Next-Generation Analogues

Systematic structural modification of this compound is a critical step toward optimizing its therapeutic potential. A rational, structure-guided design approach can be used to create next-generation analogues with enhanced potency, selectivity, and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Key strategies for analogue development include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds by systematically modifying each component of the molecule (the furan ring, the piperidine ring, and the sulfonyl linker) to understand how these changes affect biological activity. nih.gov

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve the molecule's pharmacokinetic profile without losing its desired biological activity. For example, replacing the sulfonamide with a sulfoximine (B86345) has been shown to improve properties like aqueous solubility. youtube.com

Computational Modeling: Using molecular docking and dynamics simulations to predict how modifications will affect the binding of the compound to its target protein, allowing for the prioritization of the most promising analogues for synthesis. pmarketresearch.com

Table 3: Strategies for Rational Analogue Design
Modification SiteProposed ChangeRationale/GoalDesign Approach
Furan RingSubstitution at C3, C4, or C5 positions; replacement with thiophene (B33073) or pyrazole.Enhance binding affinity, modulate electronic properties.SAR studies.
Piperidine RingSubstitution on the nitrogen or carbon atoms; altering ring conformation.Improve selectivity, reduce off-target effects, alter solubility. rsc.orgConformational analysis, synthesis of stereoisomers.
Sulfonyl LinkerReplacement with a sulfoximine or other bioisosteres. youtube.comImprove metabolic stability and solubility.Bioisosteric replacement.
Overall MoleculeIntroduction of polar functional groups or chiral centers.Optimize ADMET properties, explore stereospecific interactions.Computational ADMET prediction, asymmetric synthesis.

Integration of Advanced High-Throughput Screening Technologies

To accelerate the discovery of new biological activities and to efficiently profile newly synthesized analogues, the integration of advanced high-throughput screening (HTS) is essential. Modern HTS platforms combine robotics, microfluidics, and sophisticated data analysis to test millions of compounds against biological targets rapidly. youtube.com

Future research should leverage these technologies in several ways:

Large-Scale Library Screening: Using this compound as a query structure to screen large, diverse compound libraries to identify other molecules with similar activity profiles, which can help in understanding the required pharmacophore.

Fragment-Based Drug Discovery (FBDD): Screening libraries of small molecular fragments to identify those that bind to a target of interest. rsc.org Hits can then be grown or linked to build more potent molecules, potentially incorporating the furan-sulfonyl-piperidine scaffold.

High-Content Screening (HCS): Employing automated microscopy and image analysis to assess the effects of compounds on complex cellular phenotypes, providing deeper insights into the mechanism of action beyond simple target-based assays.

Table 4: Application of Advanced Screening Technologies
TechnologyApplicationExpected Outcome
High-Throughput Screening (HTS)Screening large compound libraries against a specific enzyme or receptor target. youtube.comIdentification of initial "hit" compounds for lead optimization.
Fragment-Based Drug Discovery (FBDD)Identifying low-molecular-weight fragments that bind to the target. rsc.orgProvides efficient starting points for building potent leads.
High-Content Screening (HCS)Analyzing cellular changes (e.g., protein localization, cell morphology) in response to the compound.Elucidation of mechanism of action and potential toxicity.
Acoustic Dispensing TechnologyContactless, nanoliter-scale transfer of compounds for assay miniaturization. youtube.comIncreased screening speed, reduced reagent consumption, and higher quality data.

Development of Collaborative Research Initiatives in Target-Oriented Drug Discovery

The complexity and cost of modern drug discovery necessitate a collaborative approach. Advancing the research on this compound will benefit significantly from strategic partnerships that bring together diverse expertise and resources. ontosight.ai

Future progress can be accelerated through:

Academia-Industry Partnerships: Combining the innovative basic research and target validation capabilities of academic labs with the drug development and commercialization expertise of pharmaceutical companies. benthamopen.com

Open Innovation Models: Sharing data, tools, and compounds through pre-competitive consortia or open-source platforms to tackle complex biological questions and avoid redundant efforts.

Public-Private Partnerships (PPPs): Leveraging funding and resources from government bodies (like the NIH or EU initiatives), philanthropic foundations, and private companies to de-risk early-stage drug discovery projects. europa.eupfizer.com These initiatives can provide the necessary support to identify novel targets and develop new drugs. benthamopen.com

Table 5: Models for Collaborative Drug Discovery
Collaboration ModelKey ParticipantsPrimary GoalBenefits
Academia-Industry CollaborationUniversities, Research Institutes, Pharmaceutical/Biotech Companies.Translate early scientific discoveries into new medicines. pfizer.comAccess to specialized expertise, funding, and compound libraries.
Public-Private Partnership (PPP)Government Agencies (e.g., NIH), Industry, Academia, Foundations.Address unmet medical needs and de-risk early-stage research. europa.euShared costs and risks, access to public resources and data.
Open Innovation PlatformsMultiple companies, academic institutions.Share knowledge and data to accelerate target validation and probe discovery. benthamopen.comReduces duplication of effort, fosters innovation, accelerates progress. ontosight.ai

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